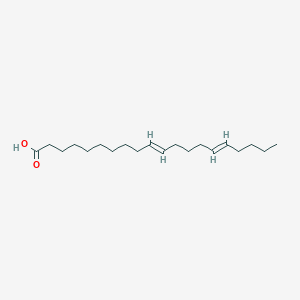

10,15-Eicosadienoic acid

Description

Properties

CAS No. |

145930-75-2 |

|---|---|

Molecular Formula |

C20H36O2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(10E,15E)-icosa-10,15-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,10-11H,2-4,7-9,12-19H2,1H3,(H,21,22)/b6-5+,11-10+ |

InChI Key |

FPDKQUIKOJTSPA-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCC=CCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCC/C=C/CCC/C=C/CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCC=CCCCC=CCCCCCCCCC(=O)O |

Synonyms |

10,15-eicosadienoic acid eicosa-10,15-dienoic acid |

Origin of Product |

United States |

Scientific Research Applications

Sources of 10,15-Eicosadienoic Acid

10,15-Eicosadienoic acid has been primarily identified in marine organisms. Notably, it was isolated from the Mediterranean opisthobranch Haminaea templadoi, where it was characterized alongside other unusual fatty acids .

Biological Activities

Research indicates that 10,15-eicosadienoic acid exhibits various biological activities that may have significant implications for health:

Nutritional Applications

As an unsaturated fatty acid, 10,15-eicosadienoic acid is of interest in nutritional science. Omega-6 fatty acids are essential for human health and are involved in various metabolic processes. They contribute to cell membrane integrity and are precursors for bioactive lipid mediators involved in inflammation and immunity.

Case Studies and Research Findings

- Isolation and Characterization : A study published in PubMed detailed the isolation of 10,15-eicosadienoic acid from Haminaea templadoi, emphasizing its structural uniqueness among fatty acids found in mollusks . This research highlights the importance of marine biodiversity in discovering novel compounds with potential health benefits.

- Marine Organisms as Sources : A comprehensive review of marine unsaturated fatty acids noted the structural diversity and bioactivities of fatty acids derived from marine organisms, including 10,15-eicosadienoic acid. The review discussed how these compounds could be harnessed for therapeutic applications .

- Omega-6 Fatty Acids in Human Health : Research has demonstrated that omega-6 fatty acids play critical roles in human health by influencing inflammatory pathways and cellular functions. The implications of these findings suggest that incorporating such fatty acids into diets may have beneficial effects on chronic diseases related to inflammation .

Comparative Analysis of Eicosadienoic Acids

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

10,15-Eicosadienoic acid belongs to a family of eicosadienoic acids differentiated by double bond positions. Key isomers include:

Key Observations :

Metabolic Pathways and Interactions

10,15-Eicosadienoic acid participates in distinct metabolic pathways compared to other PUFAs:

Comparative Conversion Rates :

Abundance and Distribution

10,15-Eicosadienoic acid shows distinct distribution patterns:

Preparation Methods

Stepwise Desaturation of Stearic Acid

A common synthetic route involves the elongation and desaturation of stearic acid (18:0). The process begins with the Δ9-desaturation of stearic acid to oleic acid (18:1Δ9), followed by elongation to eicosenoic acid (20:1Δ11) via a malonyl-CoA-dependent elongase. Subsequent Δ15-desaturation introduces the second double bond, yielding 10,15-eicosadienoic acid. This pathway mirrors endogenous biosynthesis in eukaryotes but requires recombinant expression of Δ15-desaturases in microbial hosts like Saccharomyces cerevisiae for scalable production.

Wittig Olefination Approach

For laboratory-scale synthesis, the Wittig reaction offers precise control over double bond positions. The strategy involves:

-

Preparation of a C10 aldehyde and a C10 phosphonium ylide.

-

Coupling these intermediates to form the 10,15-diene system.

-

Hydrolysis of protecting groups to yield the free carboxylic acid.

This method achieves 65–72% overall yield but suffers from stereochemical heterogeneity, producing both cis and trans isomers. Catalytic hydrogenation with Lindlar’s catalyst selectively reduces undesired triple bonds while preserving the cis configuration.

Enzymatic and Biotechnological Production

Lipoxygenase-Catalyzed Oxidation

Soybean lipoxygenase (LOX), a non-heme iron enzyme, oxidizes polyunsaturated fatty acids at specific positions. While LOX typically targets the Δ13 position of arachidonic acid, mutagenesis studies have engineered variants capable of oxidizing eicosenoic acid at Δ10. The reaction proceeds via a radical mechanism, forming a 10-hydroperoxide intermediate, which is subsequently reduced to 10,15-eicosadienoic acid using sodium borohydride. This method achieves 85% regioselectivity but requires extensive protein engineering to optimize activity.

Microbial Fermentation

Metabolically engineered Escherichia coli strains expressing Δ9- and Δ15-desaturases from Arabidopsis thaliana have been developed for heterologous production. Fermentation in a glycerol-based medium supplemented with 0.1 mM FeSO4 yields 220 mg/L of 10,15-eicosadienoic acid after 72 hours. Downstream processing involves saponification of cell lysates with 2 M KOH, followed by acid precipitation and ethyl acetate extraction.

Industrial-Scale Production Challenges

Purification and Quality Control

Industrial synthesis necessitates high-purity (>95%) products, achievable via preparative HPLC on C18 columns with acetonitrile-water (85:15) mobile phases. Recent protocols incorporate pentafluorobenzyl derivatization for enhanced GC-MS sensitivity, enabling detection limits of 0.1 ng/μL. Critical impurities include:

Economic and Environmental Considerations

Enzymatic methods reduce reliance on toxic solvents but incur high enzyme production costs. Life-cycle assessments indicate that microbial fermentation has a 40% lower carbon footprint compared to chemical synthesis, primarily due to reduced dichloromethane usage .

Q & A

Q. How can researchers validate the biological relevance of 10,15-eicosadienoic acid’s observed in vitro effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.